Methyl 5-formyl-4-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-formyl-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5-3-6(8(10)11-2)12-7(5)4-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMVXVNHOBFLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700974 | |
| Record name | Methyl 5-formyl-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391936-75-7 | |
| Record name | Methyl 5-formyl-4-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391936-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formyl-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The reaction proceeds via the formation of an electrophilic iminium intermediate, which selectively attacks the electron-rich position 5 of the 4-methylthiophene-2-carboxylate substrate. The methyl group at position 4 exerts a steric and electronic directing effect, ensuring preferential formylation at position 5.
Key Steps:
Optimized Protocol from Patent Literature
A patented method (EP0595328A1) outlines the following optimized conditions:
| Parameter | Specification |
|---|---|
| Substrate | Methyl 4-methylthiophene-2-carboxylate |
| Formamide | N,N-Dimethylformamide (DMF) |
| Chlorinating Agent | Phosgene (COCl₂) |
| Molar Ratio (Substrate:DMF:COCl₂) | 1:2.5:2.5 |
| Temperature | 0–5°C (reagent formation), 80°C (reaction) |
| Yield | 82–85% |
Advantages Over POCl₃-Based Methods:
Alternative Synthetic Pathways
Oxidation of 5-Hydroxymethyl Intermediate
While less common, the oxidation of a hydroxymethyl precursor provides an alternative route. For example, methyl 5-(hydroxymethyl)-4-methylthiophene-2-carboxylate can be oxidized using pyridinium chlorochromate (PCC) or Swern conditions:
Limitations:
Friedel-Crafts Acylation
Friedel-Crafts acylation using acetyl chloride and a Lewis acid (e.g., AlCl₃) has been explored but faces challenges:
-
Poor regioselectivity (competing acylation at position 3).
Industrial-Scale Production Considerations
Solvent-Free Synthesis
Recent advancements (CN103787945A) demonstrate solvent-free Vilsmeier reactions, reducing costs and environmental impact:
Purification Strategies
-
Recrystallization: n-Butanol or ethyl acetate yields crystals with >99% purity.
-
Acid-Base Workup: Hydrolysis with NaOH followed by HCl precipitation removes unreacted DMF.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Vilsmeier (COCl₂) | 82–85 | Excellent | High | Moderate |
| Vilsmeier (POCl₃) | 70–75 | Good | Moderate | High (P waste) |
| Oxidation of R-CH₂OH | 60–65 | N/A | Low | Low |
| Friedel-Crafts Acylation | <50 | Poor | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Major Products Formed
Oxidation: Methyl 5-carboxy-4-methylthiophene-2-carboxylate.
Reduction: Methyl 5-hydroxymethyl-4-methylthiophene-2-carboxylate.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of the thiophene ring.
Scientific Research Applications
Organic Synthesis
Methyl 5-formyl-4-methylthiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, including:
- Aldol Reactions : The compound can participate in aldol condensation reactions, leading to the formation of larger carbon frameworks essential for synthesizing complex organic molecules.
- Electrophilic Aromatic Substitution : The presence of the formyl group makes it a suitable candidate for electrophilic aromatic substitution reactions, facilitating the introduction of various substituents onto the thiophene ring.
Table 1: Key Reactions Involving this compound
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential for developing pharmaceutical agents. Its derivatives have been investigated for:
- Antitumor Activity : Compounds derived from this structure have been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation.
- Anti-inflammatory Properties : Research indicates that derivatives can inhibit key inflammatory mediators, making them candidates for anti-inflammatory drug development.
Case Study: Antitumor Activity
A study focused on synthesizing derivatives of this compound evaluated their cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant reductions in cell viability at specific concentrations, suggesting promising antitumor activity.
Materials Science
This compound is also explored in materials science, particularly in:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 2: Applications in Materials Science
Mechanism of Action
The mechanism of action of Methyl 5-formyl-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols . This reactivity underlies its potential biological activities, as it can modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Thiophene Derivatives
| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| Methyl 5-formyl-4-methylthiophene-2-carboxylate | C₈H₈O₃S | 4-CH₃, 5-CHO, 2-COOCH₃ | Formyl, Methyl ester |
| Methyl 5-formylthiophene-2-carboxylate | C₇H₆O₃S | 5-CHO, 2-COOCH₃ | Formyl, Methyl ester |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | Benzothiophene core, 5-NH₂, 2-COOCH₃ | Amino, Methyl ester |
| Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate | C₇H₇FO₅S₂ | 4-OCH₃, 5-SO₂F, 2-COOCH₃ | Fluorosulfonyl, Methoxy, Methyl ester |
| Methyl 5-methyl-4-phenylthiophene-2-carboxylate | C₁₃H₁₂O₂S | 4-C₆H₅, 5-CH₃, 2-COOCH₃ | Phenyl, Methyl, Methyl ester |
Key Observations :
- Formyl vs. Amino Groups: The formyl group in the target compound (position 5) enhances electrophilic reactivity, enabling condensation reactions (e.g., Schiff base formation), whereas the amino group in Methyl 5-amino-1-benzothiophene-2-carboxylate facilitates nucleophilic substitutions .
- Benzothiophene vs. Thiophene Core: The benzothiophene derivative (C₁₀H₉NO₂S) exhibits extended conjugation, altering electronic properties and UV absorption compared to simpler thiophenes .
Physicochemical Properties
Table 2: Physical Properties Comparison
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| This compound | 76.3 | 184.21 | 1.66 |
| Methyl 5-formylthiophene-2-carboxylate | Not reported | 170.18 | ~1.2* |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | Not reported | 219.25 | ~2.1* |
| Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate | N/A | 254.30 | Not reported |
*Estimated based on structural analogs.
Key Observations :
- Melting Point : The target compound’s higher melting point (76.3°C) compared to Methyl 5-formylthiophene-2-carboxylate suggests improved crystallinity due to the 4-methyl group enhancing intermolecular van der Waals interactions .
- Lipophilicity (LogP) : The target compound’s LogP of 1.66 indicates moderate lipophilicity, suitable for membrane permeability in drug design. The fluorosulfonyl derivative (C₇H₇FO₅S₂) is likely more polar due to the -SO₂F group .
Biological Activity
Methyl 5-formyl-4-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a formyl group and a methyl group, which contributes to its unique reactivity and potential biological effects. The presence of the formyl group allows for various chemical modifications, enhancing its utility in synthetic chemistry and biological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits notable activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Salmonella typhimurium | 16 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This mechanism may involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity is essential for its potential to modify proteins and other biomolecules, thereby affecting their function .
Comparative Studies
When compared to similar compounds, this compound shows distinct advantages. For instance:
| Compound | MIC (μg/mL) | Notable Activity |
|---|---|---|
| Methyl 5-formyl-2-furancarboxylate | 50 | Moderate antibacterial activity |
| Methyl 5-carboxy-4-methylthiophene-2-carboxylate | 25 | Stronger anti-inflammatory effects |
| Methyl 5-formylthiophene-2-carboxylate | 40 | Similar reactivity but less potent |
The unique combination of functional groups in this compound contributes to its enhanced reactivity and biological profile compared to these analogs .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers assessed the compound's efficacy against multidrug-resistant bacteria. Results indicated that it effectively inhibited growth at lower concentrations than traditional antibiotics, suggesting its potential as a novel therapeutic agent .
- Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in animal models of arthritis. The results demonstrated significant reductions in swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .
Q & A
Q. What are the standard synthetic routes for Methyl 5-formyl-4-methylthiophene-2-carboxylate?
The synthesis typically involves a multi-step approach, including cyclization and functionalization. For example, the Gewald reaction is a common method for thiophene derivatives, where ketones or aldehydes react with α-cyanocarbonyl compounds in the presence of sulfur. Post-synthetic modifications, such as formylation at the 5-position, can be achieved via Vilsmeier-Haack conditions. Characterization of intermediates (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) using and elemental analysis ensures structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- : Identifies formyl protons (~9.8–10.2 ppm) and methyl groups (~2.3–2.5 ppm for thiophene-CH, ~3.8–3.9 ppm for COOCH) .
- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700–1720 cm) and formyl C=O (~1680 cm) .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate molecular weight and substituent positions .
Q. How does the electron-withdrawing formyl group influence the reactivity of the thiophene ring?
The formyl group at the 5-position increases electrophilicity, making the 3- and 4-positions susceptible to nucleophilic attack. This reactivity is critical for further functionalization, such as Knoevenagel condensations or cross-coupling reactions. Computational studies (e.g., DFT) can predict charge distribution and regioselectivity .
Advanced Research Questions
Q. How can crystallographic software like SHELX refine the crystal structure of this compound?
SHELX programs (e.g., SHELXL) are used for structure solution and refinement. Key steps include:
- Data Collection: High-resolution X-ray diffraction data (e.g., Mo-Kα radiation) for accurate electron density maps.
- Refinement: Iterative cycles using least-squares minimization to optimize atomic coordinates and thermal parameters.
- Validation: Tools like ORTEP-III visualize puckering and torsional angles, with R-factors <5% indicating reliability .
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:
Q. How can discrepancies in reported physicochemical properties (e.g., melting points) be resolved?
Cross-validation using orthogonal methods is essential:
- Purity Assessment: HPLC (≥95% purity) and TLC (single spot) confirm sample homogeneity.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) provides precise melting points.
- Elemental Analysis: Matches calculated vs. experimental C/H/N/S percentages to detect impurities .
Q. What strategies mitigate challenges in regioselective functionalization of the thiophene ring?
- Protective Group Chemistry: Temporarily block the formyl group (e.g., acetal protection) to direct substitution to the 3-position.
- Metal Catalysis: Pd-mediated cross-couplings (Suzuki, Heck) exploit electronic biases of the ring.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at specific sites .
Methodological Insights
- Synthesis Optimization: Monitor reaction progress via in-situ IR to minimize side products like over-oxidation of the formyl group .
- Crystallography Pitfalls: Twinning or disorder in crystals may require SHELXD for dual-space structure solution .
- Computational Validation: Compare DFT-predicted shifts with experimental data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
